molecular formula C19H24N2O3S B4425791 ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate

ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate

Cat. No. B4425791
M. Wt: 360.5 g/mol
InChI Key: RCNGKTSCISBBHL-UHFFFAOYSA-N
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Description

Ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate is a chemical compound that belongs to the class of benzoate esters. It is commonly known as 'MOR-14' and is used in scientific research for its pharmacological properties. This compound is synthesized in the laboratory using specific methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate involves its binding to the μ-opioid receptor in the brain and spinal cord. This binding prevents the activation of the receptor by endogenous opioids such as endorphins and enkephalins, which results in the inhibition of pain signaling and the reduction of addictive behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have analgesic properties, which make it useful in the treatment of pain. It also has anti-addictive properties, which make it a potential therapeutic agent for the treatment of opioid addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate in lab experiments include its selectivity for the μ-opioid receptor, its ability to inhibit pain signaling, and its potential as a therapeutic agent for the treatment of opioid addiction and withdrawal symptoms. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate. These include:
1. Further studies on the safety and efficacy of this compound as a therapeutic agent for the treatment of opioid addiction and withdrawal symptoms.
2. Studies on the potential use of this compound in the treatment of other conditions such as chronic pain and anxiety.
3. Development of novel derivatives of this compound with improved pharmacological properties.
4. Studies on the mechanism of action of this compound at the molecular level to gain a better understanding of its pharmacological properties.
5. Studies on the potential use of this compound in combination with other drugs for the treatment of opioid addiction and withdrawal symptoms.
In conclusion, this compound is a chemical compound that has been extensively studied for its pharmacological properties. It has potential as a therapeutic agent for the treatment of opioid addiction and withdrawal symptoms, and its mechanism of action and physiological effects have been well characterized. Further research is needed to determine its safety and efficacy, and to explore its potential use in the treatment of other conditions.

Scientific Research Applications

Ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate is used in scientific research to study the pharmacological properties of the compound. It has been found to act as a selective antagonist of the μ-opioid receptor, which is involved in the modulation of pain and addiction. This compound has also been studied for its potential as a therapeutic agent for the treatment of opioid addiction and withdrawal symptoms.

properties

IUPAC Name

ethyl 5-[(5-methylthiophen-2-yl)methylamino]-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-3-24-19(22)17-12-15(20-13-16-6-4-14(2)25-16)5-7-18(17)21-8-10-23-11-9-21/h4-7,12,20H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNGKTSCISBBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=C(S2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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